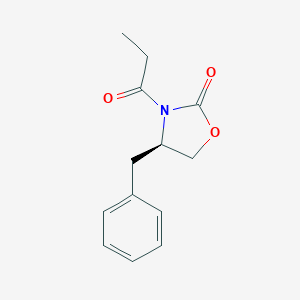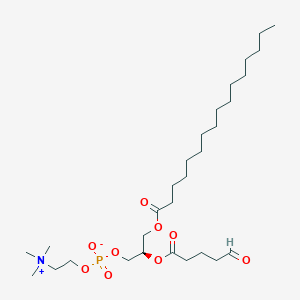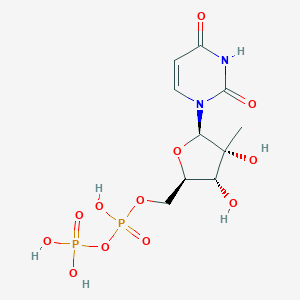
2'-c-Methyluridine 5'-(trihydrogen diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-c-Methyluridine 5'-(trihydrogen diphosphate), also known as m5U or 2'-O-methyl-5-methyluridine, is a modified nucleoside that is found in RNA molecules. It is formed by the addition of a methyl group to the 2' carbon of the ribose ring and a methyl group to the 5 position of the uracil base. This modification is found in tRNA molecules in all three domains of life and is essential for their function.
Mecanismo De Acción
The exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is not fully understood, but it is believed to play a role in stabilizing the tRNA structure and enhancing its ability to interact with other molecules. The 2' methylation of the ribose ring is thought to protect the tRNA molecule from degradation by ribonucleases, while the 5-methyl modification of the uracil base is believed to enhance the specificity of tRNA recognition by aminoacyl-tRNA synthetases.
Efectos Bioquímicos Y Fisiológicos
M5U has been shown to have a number of biochemical and physiological effects. It has been implicated in the regulation of translation efficiency and fidelity, as well as the modulation of RNA-protein interactions. It has also been shown to play a role in the regulation of mRNA stability and the formation of stress granules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is that it is a highly conserved modification found in all three domains of life, making it an ideal model for studying the evolution and function of RNA molecules. However, one limitation is that the synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is a complex and multi-step process that requires the use of specialized enzymes and chemical reagents, making it difficult to produce large quantities of the modified nucleoside for use in experiments.
Direcciones Futuras
There are several future directions for research on 2'-c-Methyluridine 5'-(trihydrogen diphosphate). One area of interest is the role of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) in the regulation of gene expression and the formation of RNA-protein complexes. Another area of interest is the development of new methods for synthesizing 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and other modified nucleosides for use in experiments. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and its role in various biological processes.
Métodos De Síntesis
The synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) involves the use of various chemical reagents and enzymes. The most common method involves the use of S-adenosylmethionine (SAM) as a methyl donor and the enzyme tRNA (uracil-5-)-methyltransferase (TrmFO) to catalyze the transfer of the methyl group to the 5 position of the uracil base. The 2' carbon of the ribose ring is then methylated using the enzyme tRNA (2'-O-methyladenosine-N6-)-methyltransferase (TrmL).
Aplicaciones Científicas De Investigación
M5U has been extensively studied in the field of RNA biology and has been shown to play a crucial role in the stability and function of tRNA molecules. It has also been implicated in the regulation of gene expression and the formation of RNA-protein complexes. Studies have shown that mutations in the genes encoding TrmFO and TrmL can lead to various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
150993-73-0 |
|---|---|
Nombre del producto |
2'-c-Methyluridine 5'-(trihydrogen diphosphate) |
Fórmula molecular |
C10H16N2O12P2 |
Peso molecular |
418.19 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-10(16)7(14)5(4-22-26(20,21)24-25(17,18)19)23-8(10)12-3-2-6(13)11-9(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,11,13,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
LFWWNDZBFDONAW-VPCXQMTMSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O |
Sinónimos |
2'-C-methyluridine diphosphate 2'-MeUDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
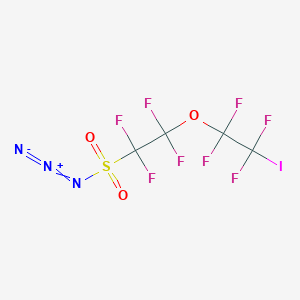
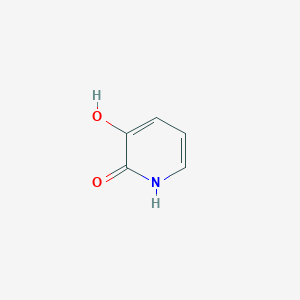
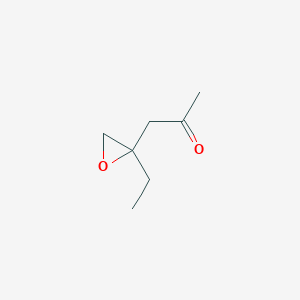
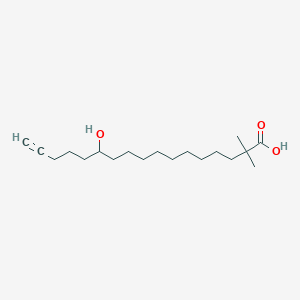
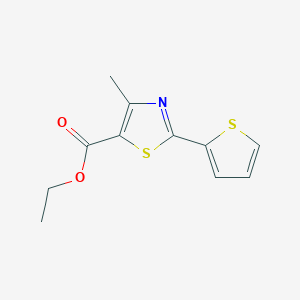
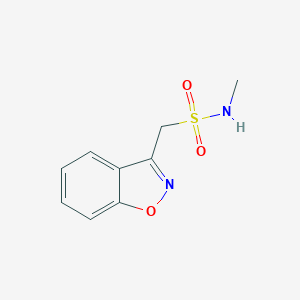
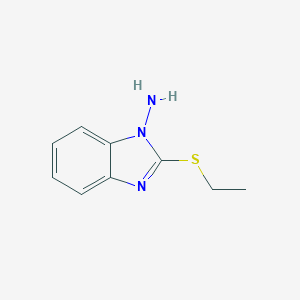
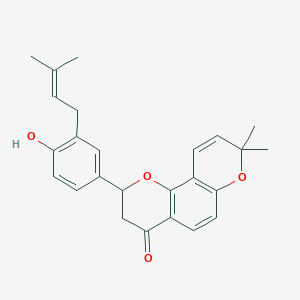
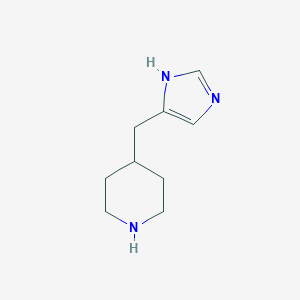
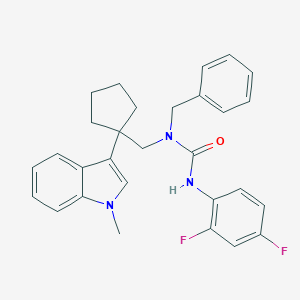
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
